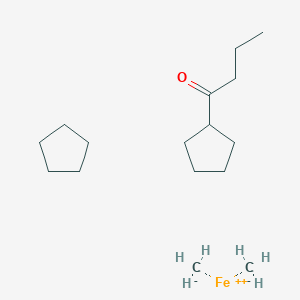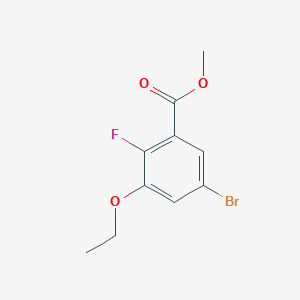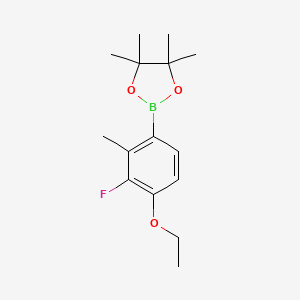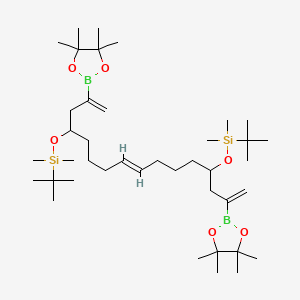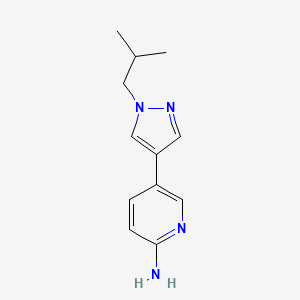
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems for reagent addition and temperature control is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and are known for their diverse biological activities.
Phenylpyrazoles: Compounds containing a phenyl group attached to the pyrazole ring, often used in medicinal chemistry.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
5-(1-Isobutyl-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
5-[1-(2-methylpropyl)pyrazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)7-16-8-11(6-15-16)10-3-4-12(13)14-5-10/h3-6,8-9H,7H2,1-2H3,(H2,13,14) |
Clave InChI |
PBIOVVMUIRFAOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



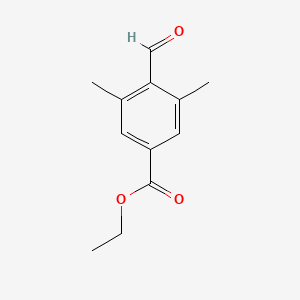

![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)
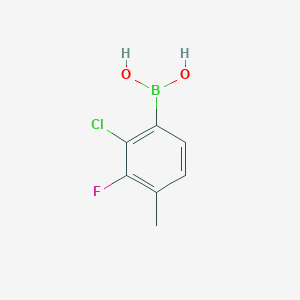
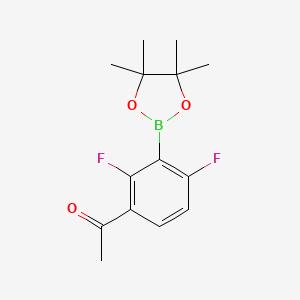
![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)

